Voriconazole
Overview
Description
Voriconazole is a triazole antifungal medication used to treat serious fungal infections. It is particularly effective against invasive fungal infections such as invasive aspergillosis and candidiasis. This compound was approved by the United States Food and Drug Administration in 2002 and is marketed under the brand name Vfend .
Preparation Methods
Synthetic Routes and Reaction Conditions: Voriconazole is synthesized through a multi-step process that involves the formation of a triazole ring and the introduction of fluorine atoms. The key steps include:
Formation of the triazole ring: This is achieved by reacting a suitable precursor with hydrazine and an appropriate aldehyde.
Introduction of fluorine atoms: Fluorination is carried out using fluorinating agents such as diethylaminosulfur trifluoride.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and pH, as well as using high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: Voriconazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide, which has minimal antifungal activity.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly involving the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
This compound N-oxide: Formed through oxidation.
Substituted derivatives: Formed through substitution reactions
Scientific Research Applications
Voriconazole has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of triazole antifungals.
Biology: Investigated for its effects on fungal cell metabolism and resistance mechanisms.
Medicine: Extensively used in clinical settings to treat invasive fungal infections, particularly in immunocompromised patients.
Industry: Employed in the development of new antifungal agents and formulations .
Mechanism of Action
Voriconazole exerts its antifungal effects by inhibiting the enzyme 14-alpha-sterol demethylase, which is involved in the synthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the formation of the fungal cell membrane, leading to cell death. This mechanism is similar to other azole antifungals but this compound has a broader spectrum of activity and higher potency .
Comparison with Similar Compounds
- Fluconazole
- Itraconazole
- Posaconazole
- Ravuconazole
Voriconazole’s unique properties, such as its broad spectrum of activity and high potency, make it a valuable antifungal agent in both clinical and research settings.
Properties
IUPAC Name |
(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEHBSKCWLPMDN-MGPLVRAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046485, DTXSID201019420 | |
Record name | Voriconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Voriconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Voriconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Low, 9.78e-02 g/L | |
Record name | Voriconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00582 | |
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Record name | Voriconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Voriconazole is used to treat fungal infections caused by a variety of organisms but including _Aspergillus spp._ and _Candida spp_. Voriconazole is a triazole antifungal exhibiting fungistatic activity against fungal pathogens. Like other triazoles, voriconazole binds to 14-alpha sterol demethylase, also known as CYP51, and inhibits the demethylation of lanosterol as part of the ergosterol synthesis pathway in yeast and other fungi. The lack of sufficient ergosterol disrupts fungal cell membrane function and limits fungal cell growth. With fungal growth limited, the host's immune system is able to clear the invading organism. | |
Record name | Voriconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00582 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
188416-29-7, 137234-62-9 | |
Record name | (±)-Voriconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188416-29-7 | |
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Record name | Voriconazole | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=137234-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Voriconazole [USAN:INN:BAN] | |
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Record name | Voriconazole, (+/-)- | |
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Record name | Voriconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00582 | |
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Record name | Voriconazole | |
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Record name | Voriconazole | |
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Record name | (+/-)-Voriconazole | |
Source | EPA DSSTox | |
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Record name | (2R, 3S)-2-(2, 4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1, 2, 4-triazol-1-yl)butan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
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Record name | VORICONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU09I87TR | |
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Record name | VORICONAZOLE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USG4B1CD29 | |
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Record name | Voriconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
127 - 130 °C | |
Record name | Voriconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00582 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Voriconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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